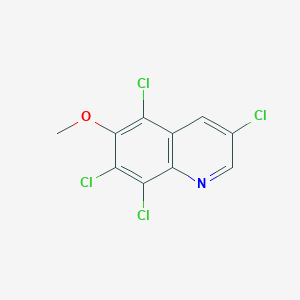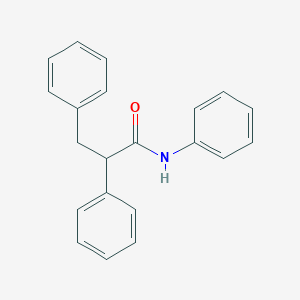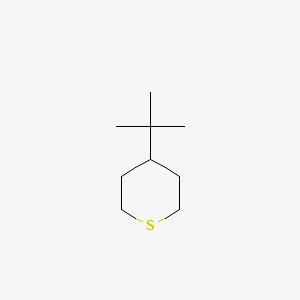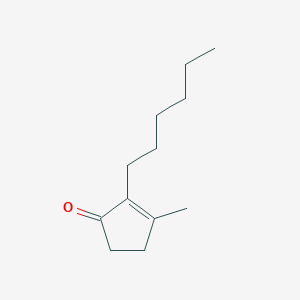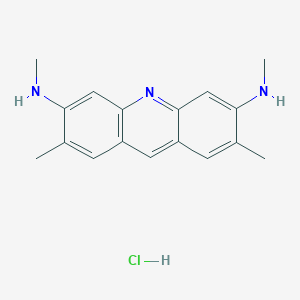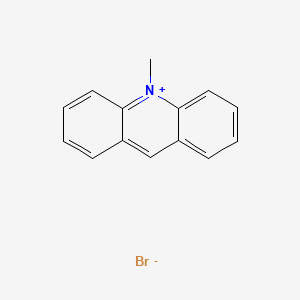
10-Methylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridin-10-ium bromide is a chemical compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-10-ium bromide typically involves the methylation of acridine. One common method is the reaction of acridine with methyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Methylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Scientific Research Applications
10-Methylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence labeling.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 10-Methylacridin-10-ium bromide involves its interaction with biological molecules. In biological systems, it can intercalate into DNA, disrupting the normal function of the nucleic acid and leading to various biological effects. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 10-Methylacridin-10-ium bromide, known for its use in dye production and as a precursor in organic synthesis.
Acriflavine: A derivative of acridine used as an antiseptic and in fluorescent labeling.
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate: Another derivative with similar structural features but different counterions.
Uniqueness
This compound is unique due to its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological molecules, making it a valuable compound in various research applications.
Properties
CAS No. |
2350-75-6 |
|---|---|
Molecular Formula |
C14H12BrN |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
10-methylacridin-10-ium;bromide |
InChI |
InChI=1S/C14H12N.BrH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
PZLMHANAYUUNBP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


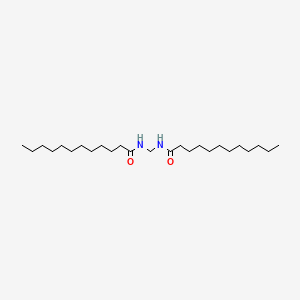
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
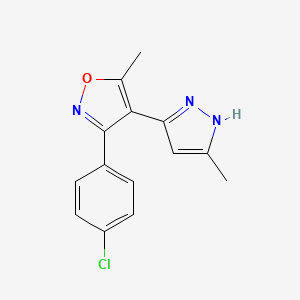
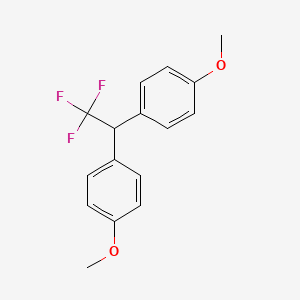
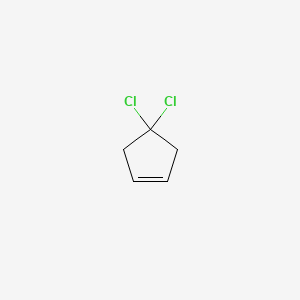
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
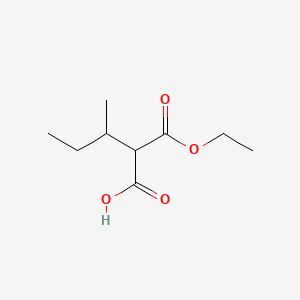
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
